Cas no 4133-72-6 (5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester
- methyl 5-bromo-4-fluoro-2-hydroxybenzoate
- MCMGUPTVQMMNDL-UHFFFAOYSA-N
- FCH2491683
- PC501178
- methyl-5-bromo-4-fluoro-2-hydroxybenzoate
- AKOS027427596
- methyl5-bromo-4-fluoro-2-hydroxybenzoate
- CS-0102033
- AS-43942
- SCHEMBL1977588
- 4133-72-6
- MFCD27939807
- 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
-
- MDL: MFCD27939807
- インチ: 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
- InChIKey: MCMGUPTVQMMNDL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C(C(C(=O)OC([H])([H])[H])=C1[H])O[H])F
計算された属性
- せいみつぶんしりょう: 247.94843g/mol
- どういたいしつりょう: 247.94843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 271.2±35.0 °C at 760 mmHg
- フラッシュポイント: 117.8±25.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC501178-1g |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 98% | 1g |
£59.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172673-250mg |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 97% | 250mg |
¥80.00 | 2024-05-14 | |
eNovation Chemicals LLC | D408605-5g |
5-Bromo-4-fluoro-2-hydroxy-benzoic acid methyl ester |
4133-72-6 | 95% | 5g |
$545 | 2024-08-03 | |
Chemenu | CM361224-1g |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 95%+ | 1g |
$71 | 2022-06-11 | |
Alichem | A015009609-500mg |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 97% | 500mg |
$855.75 | 2023-09-01 | |
Alichem | A015009609-1g |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 97% | 1g |
$1445.30 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907185-1g |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 95% | 1g |
495.00 | 2021-05-17 | |
A2B Chem LLC | AF87338-250mg |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 98% | 250mg |
$8.00 | 2024-04-20 | |
A2B Chem LLC | AF87338-100mg |
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate |
4133-72-6 | 98% | 100mg |
$6.00 | 2024-04-20 | |
Aaron | AR00CM1I-5g |
5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester |
4133-72-6 | 97% | 5g |
$141.00 | 2025-01-24 |
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Esterに関する追加情報
Professional Introduction to 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester (CAS No. 4133-72-6)
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, with the CAS number 4133-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its bromo and fluoro substituents on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester contribute to its versatility in chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it a suitable candidate for further functionalization. These substituents are particularly useful in medicinal chemistry due to their ability to influence the electronic properties and metabolic stability of drug candidates.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from halogenated benzoic acid derivatives. The combination of bromo and fluoro groups in 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester aligns with current trends in drug discovery, where such structural motifs are often employed to improve binding affinity and selectivity. This compound has been explored in the synthesis of potential inhibitors for various biological targets, including enzymes and receptors involved in metabolic diseases and cancer.
One of the most compelling aspects of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester is its role as a key intermediate in the preparation of more complex molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. These inhibitors have shown promise in preclinical studies, highlighting the potential of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester as a building block for future therapeutics.
The< strong>fluorine-containing moiety in particular has been extensively studied for its impact on drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The introduction of fluorine atoms can significantly alter the pharmacokinetic profile of a drug candidate, often leading to improved bioavailability and prolonged half-life. In the context of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, the fluoro group contributes to these desirable characteristics, making it an attractive scaffold for medicinal chemists.
The< strong>bromo-substituent also plays a crucial role in the reactivity and functionality of this compound. Bromine is known to be a versatile handle for further chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The presence of both bromo and fluoro groups makes 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester an exceptionally useful intermediate for constructing novel heterocyclic compounds.
In recent research, scientists have leveraged the unique properties of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester to develop new strategies for modulating biological pathways. For example, studies have focused on its potential use in creating inhibitors targeting protein-protein interactions involved in inflammatory diseases. The hydroxyl group at the 2-position provides an additional site for functionalization, allowing researchers to tailor the compound's properties for specific biological applications.
The< strong>methyl ester moiety at the carboxyl position is another key feature that contributes to the versatility of this compound. Ester groups are commonly used in medicinal chemistry due to their ease of hydrolysis under physiological conditions, which can be advantageous for drug delivery and metabolism. The methyl ester form also enhances solubility and stability, making it easier to handle and purify during synthetic procedures.
The synthesis< strong>CAS No. 4133-72-6
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